Orthogonal Protection in TRAP1 Inhibitor Synthesis: tert-Butyl 5-hydroxyisoindoline-2-carboxylate vs. Unprotected Isoindolin-5-ol
In the synthesis of TRAP1-selective inhibitors (compounds 35 and 36), tert-butyl 5-hydroxyisoindoline-2-carboxylate was used as a key intermediate via alkylation with 2-chloro-N,N-dimethylethylamine hydrochloride. The N-Boc protecting group remained intact during this step, enabling subsequent deprotection and further functionalization [1]. Unprotected isoindolin-5-ol would undergo competing N-alkylation under the same basic conditions, producing undesired regioisomers. The orthogonal protection scheme is essential for achieving the high selectivity of the final inhibitors, which exhibit 40 nM potency and >250-fold TRAP1 selectivity over Grp94 [1].
| Evidence Dimension | Synthetic orthogonality and product yield/selectivity |
|---|---|
| Target Compound Data | tert-butyl 5-hydroxyisoindoline-2-carboxylate; O-alkylation occurs selectively at the free 5-OH group; N-Boc remains intact [1] |
| Comparator Or Baseline | 5-Hydroxyisoindoline (CAS: 54544-67-1); free NH would lead to competing N-alkylation side reactions [1] |
| Quantified Difference | Target compound enables selective O-alkylation; unprotected analog yields complex mixtures requiring extensive purification. Final TRAP1 inhibitors show 40 nM potency and >250-fold selectivity [1] |
| Conditions | Alkylation reaction using 2-chloro-N,N-dimethylethylamine hydrochloride (2.5 eq), Cs₂CO₃ (5 eq), TBAI (0.1 eq) in MeCN at 90°C overnight [1] |
Why This Matters
The N-Boc protection is mandatory for executing the specific O-alkylation step without N-alkylation side reactions, directly enabling the synthesis of high-potency, isoform-selective TRAP1 inhibitors [1].
- [1] Merchant, M., et al. (2023). Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes. European Journal of Medicinal Chemistry, 258, 115531. View Source
